![molecular formula C11H11FN4OS2 B2896091 1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea CAS No. 886934-47-0](/img/structure/B2896091.png)
1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
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Description
1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea, also known as EFU, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. EFU is a thiadiazole derivative with a urea moiety, which makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies
Research has been dedicated to developing efficient synthetic methodologies for thiadiazole derivatives, including those similar to the chemical compound of interest. A notable method involves the microwave-assisted synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, offering a quicker and more efficient route compared to conventional methods (Li & Chen, 2008). This approach significantly reduces reaction times and improves yields, showcasing the potential for rapid synthesis of such compounds.
Crystal Structure and Interactions
The crystal structure and non-covalent interactions of thiadiazole derivatives have been thoroughly examined, providing insights into their molecular geometry and stability. One study detailed the crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives, revealing how the orientation of amino groups and substitutions influence intra- and intermolecular interactions, which are crucial for the stability and reactivity of these compounds (El-Emam et al., 2020).
Biological Applications
Antimicrobial Activity
Certain derivatives of 1,3,4-thiadiazol-2-yl urea exhibit promising antimicrobial properties. For instance, compounds synthesized from N-(4-fluorophenyl) ureas demonstrated significant antifungal activity against pathogens like A. niger and F. oxyporum, underscoring their potential in developing new antifungal agents (Mishra et al., 2000).
Anticancer Effects
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the target compound, has shown that these molecules can inhibit glutaminase activity, demonstrating therapeutic potential against certain cancers. Some analogs have shown similar efficacy to BPTES in vitro and in vivo, highlighting the importance of the thiadiazole moiety in medicinal chemistry (Shukla et al., 2012).
Spectroscopic and Theoretical Investigations
Studies involving derivatives of 1,3,4-thiadiazole have also included detailed spectroscopic analysis and theoretical calculations to understand their electronic structure and reactivity. This research aids in the development of novel compounds with optimized properties for various scientific and industrial applications (Budziak et al., 2019).
properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS2/c1-2-18-11-16-15-10(19-11)14-9(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGZZGIIMVVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |
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